N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-14(27)23-15-6-7-26-19(12-15)16(13-22-26)20(28)25-10-8-24(9-11-25)18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMNHIPWPUNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the inhibition of cell growth. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.9 g/mol. The compound features multiple pharmacophores, including a piperazine ring , pyrazolo[1,5-a]pyridine moiety , and a chlorophenyl substituent . These structural components are believed to contribute to its diverse biological activities.
Anticancer Properties
Research has highlighted the anticancer potential of compounds featuring the pyrazolo[1,5-a]pyridine scaffold. These compounds have shown activity against various cancer cell lines by inhibiting key enzymes and receptors involved in tumor progression. For instance, derivatives similar to this compound have been noted for their ability to inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a critical role in inflammatory responses and cancer development .
Antimicrobial Activity
In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Studies on related piperazine derivatives have demonstrated effectiveness against various bacterial strains and fungi. For example, certain piperazine-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising results .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at different positions on the core structure. This flexibility enhances the compound's potential therapeutic applications .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
Case Studies
A notable case study involved the evaluation of similar compounds against Mycobacterium tuberculosis, where derivatives exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM). The most active compounds were further assessed for cytotoxicity on human embryonic kidney cells, revealing low toxicity levels .
Scientific Research Applications
N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound with a variety of potential applications in scientific research, particularly in medicinal chemistry. It consists of a piperazine ring, a pyrazolo[1,5-a]pyridine moiety, and a chlorophenyl substituent, all of which contribute to its potential biological activities. The presence of the acetamide group suggests that it can interact with various biological targets.
Research Applications
- Pharmacological Investigation The compound is a candidate for pharmacological investigation due to its potential interactions with biological targets. Compounds similar to it have demonstrated significant biological activities, especially in medicinal chemistry.
- Enzyme and Receptor Inhibition Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in disease processes. This includes Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in inflammatory responses and cancer progression.
- ** anticancer and anti-inflammatory Properties** Pyrazolo[1,5-a]pyridines, a structural component of this compound, are known for their anticancer and anti-inflammatory properties.
- Multi-Target Therapeutic Strategies The uniqueness of this compound lies in its combination of distinct functional groups and its potential dual activity against multiple biological targets, which may lead to novel therapeutic strategies.
Structural Features and Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, which allow for the introduction of various substituents at different positions on the core structure, enhancing the compound's potential therapeutic applications.
Table of Related Compounds and Their Properties
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloro-N-arylacetamide | Contains a chloro group and an aryl substituent | Known for its utility in synthesizing various derivatives. |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Similar core structure with variations in substituents | Exhibits significant anticancer properties. |
| Substituted 4,5-dihydro-pyrazolo[1,5-a]pyrimidines | Features multiple substitutions on the pyrazole ring | Demonstrated activity as IRAK4 inhibitors. |
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Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations
Pyrazolo[1,5-a]pyrimidines (e.g., compound 2c ) often exhibit enhanced solubility due to polar substituents like cyano groups, whereas the pyrazolo[1,5-a]pyridine core in the target compound may prioritize lipophilicity for blood-brain barrier penetration .
Piperazine Substituent Effects: The 2-chlorophenyl group on the piperazine ring (target compound) is structurally distinct from analogs with cyclopropylamino , (3-fluorophenyl)methyl , or dichlorophenyl groups. Chlorine’s electronegativity and steric bulk may improve receptor binding compared to smaller substituents like fluorine . Piperazine-linked carbonyl groups (common in all compounds) facilitate interactions with enzymatic active sites, as seen in PI3Kδ inhibitors .
Substituent Position and Bioactivity: Acetamide at position 5 (target compound) aligns with N-methylacetamide analogs in , which show GABAA receptor inhibition. Substitution at this position likely modulates target selectivity . Cyano or nitro groups at position 3 () enhance electrophilic interactions, whereas the target compound’s unsubstituted pyridine core may prioritize metabolic stability .
Synthetic Routes :
Preparation Methods
Cyclization of 5-Aminopyrazole with β-Ketoesters
Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.
Table 1: Optimization of Chlorination Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 6 | 61 |
| PCl₅ | 100 | 8 | 48 |
| SOCl₂ | 80 | 12 | 35 |
Functionalization at Position 5
Selective substitution at the C5 position is achieved via nucleophilic aromatic substitution. Treating 2 with ammonium hydroxide in tetrahydrofuran (THF) at 25°C for 24 hours affords 5-amino-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ).
Acetamide Side Chain Installation
The final step involves acetylation of the primary amine at position 5:
Acetylation Reaction
Intermediate 4 is treated with acetic anhydride in pyridine at 50°C for 4 hours. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethanol to afford the target compound in 90% purity.
Table 3: Acetylation Conditions and Outcomes
| Acetylating Agent | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Acetic anhydride | Pyridine | 50 | 90 |
| Acetyl chloride | THF | 25 | 82 |
| Acetyl bromide | DCM | 40 | 78 |
Purification and Characterization
Chromatographic Purification
Crude product is purified using silica gel column chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.62–7.58 (m, 4H, Ar-H), 4.21 (s, 2H, piperazine-CH₂), 2.98 (s, 3H, COCH₃).
- HRMS : m/z calcd. for C₂₀H₂₀ClN₅O₂ [M+H]⁺: 397.86; found: 397.85.
Process Optimization and Scale-Up Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but complicate downstream purification. Switching to THF reduces side products during acetylation.
Catalytic Improvements
Employing N-hydroxysuccinimide (NHS) esters accelerates amide coupling, reducing reaction time from 12 hours to 6 hours.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A patent-disclosed method involves Suzuki coupling of a boronic ester-functionalized pyrazolo[1,5-a]pyridine with 2-chlorophenylpiperazine. This route achieves 78% yield but requires palladium catalysts (Pd(PPh₃)₄) and stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces the cyclocondensation time from 6 hours to 1 hour, though scalability remains limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
